N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with the molecular formula C16H15ClN4O2S This compound is notable for its unique structure, which includes a benzoxazole ring, an azetidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by reacting the benzoxazole derivative with an appropriate azetidine precursor, such as azetidine-3-carboxylic acid, under basic conditions.
Thiazole Ring Formation: The thiazole ring is introduced by reacting the azetidine intermediate with thioamide and an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Thiazole Derivatives: Compounds containing a thiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of benzoxazole, azetidine, and thiazole rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-20(16(22)14-8-24-9-18-14)11-5-21(6-11)7-13-12-4-10(17)2-3-15(12)23-19-13/h2-4,8-9,11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKAMOSVUYHZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)C(=O)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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